Sandalore

概述

描述

3-樟脑烯基-2-丁醇是一种合成化合物,以其檀香木般的香味而闻名。 它是一种选择性激动剂,与嗅觉受体OR2AT4相互作用,并已被证明可以通过减少细胞凋亡和增加外根鞘中延长生长期生长因子IGF-1的产生来延长体外人类毛发的生长 .

作用机制

3-樟脑烯基-2-丁醇的作用机制涉及它与嗅觉受体OR2AT4的相互作用。 通过与该受体结合,该化合物激活信号通路,导致毛囊外根鞘中细胞凋亡减少和延长生长期生长因子IGF-1的产生增加 . 这样会导致毛发生长延长和毛囊退化减少。

生化分析

Biochemical Properties

Sandalore plays a significant role in biochemical reactions by interacting with olfactory receptor OR2AT4. This interaction induces an increase in intracellular calcium (Ca2+) and cyclic adenosine monophosphate (cAMP) levels in human keratinocytes . The binding of this compound to OR2AT4 triggers a cascade of intracellular signaling events that are crucial for various cellular functions.

Cellular Effects

This compound has notable effects on various cell types, particularly human keratinocytes and hair follicle cells. In keratinocytes, this compound promotes cell migration and proliferation, which are essential for wound healing and skin regeneration . Additionally, this compound has been shown to prolong the anagen phase of hair growth by decreasing apoptosis and increasing the production of insulin-like growth factor 1 (IGF-1) in hair follicle cells . These effects highlight this compound’s potential in dermatological applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with the olfactory receptor OR2AT4. This binding activates downstream signaling pathways involving Ca2+ and cAMP, leading to changes in gene expression and cellular behavior . The activation of OR2AT4 by this compound results in the upregulation of genes associated with cell proliferation and survival, thereby enhancing cellular functions such as wound healing and hair growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its activity over extended periods in vitro. Long-term exposure to this compound in cultured cells has shown sustained promotion of cell proliferation and hair growth

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes hair growth and enhances skin regeneration without adverse effects . At higher doses, potential toxic effects and threshold levels need to be carefully evaluated to ensure safety and efficacy. Studies have shown that optimal dosages of this compound can achieve desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The activation of OR2AT4 by this compound influences metabolic flux and metabolite levels in keratinocytes and hair follicle cells . These interactions play a crucial role in modulating cellular metabolism and ensuring proper cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure the proper localization and accumulation of this compound in target cells, such as keratinocytes and hair follicle cells . The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with OR2AT4. The targeting of this compound to specific cellular compartments is facilitated by post-translational modifications and targeting signals . These localization mechanisms are critical for this compound’s activity and its ability to modulate cellular functions effectively.

准备方法

3-樟脑烯基-2-丁醇的制备涉及多种合成路线。 一种常见的方法包括在氢化条件下,在催化剂和碱性物质的存在下,使樟脑烯醛与丁酮反应 . 这种方法可以确保以高产率和纯度形成所需产物。

工业生产方法通常涉及类似的合成路线,但针对大规模生产进行了优化。 这些方法可能包括额外的纯化步骤,以确保化合物符合商业用途所需的标准。

化学反应分析

3-樟脑烯基-2-丁醇会发生各种化学反应,包括:

氧化: 这种反应通常涉及使用氧化剂,例如高锰酸钾或三氧化铬,导致形成相应的酮或羧酸。

还原: 还原反应可以使用还原剂,例如氢化铝锂或硼氢化钠进行,导致形成醇。

取代: 该化合物可以发生亲核取代反应,其中羟基被其他官能团取代,使用试剂,例如亚硫酰氯或三溴化磷。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。

科学研究应用

Hair Growth Stimulation

Clinical Studies

Sandalore has been shown to have significant effects on hair growth, particularly in treating conditions like telogen effluvium. A randomized, double-blind, placebo-controlled clinical trial involving 60 female participants demonstrated that a 1% this compound solution effectively reduced hair shedding and increased both hair volume and the percentage of anagen hair follicles over 24 weeks. The results indicated a notable improvement in hair growth parameters compared to the placebo group, with participants reporting higher satisfaction levels regarding their overall results .

Mechanism of Action

The mechanism behind this compound's efficacy lies in its activation of the olfactory receptor OR2AT4 present in human hair follicles. This activation prolongs the anagen phase of hair growth and suppresses apoptosis, which is crucial for maintaining healthy hair follicles . Furthermore, this compound has been shown to enhance intracellular signaling pathways that promote cell proliferation and reduce cellular senescence in keratinocytes, further supporting its role in hair growth .

Skin Health and Wound Healing

Antimicrobial Properties

Research indicates that this compound may also possess antimicrobial properties that could be beneficial for skin health. In vitro studies have demonstrated that this compound-treated skin culture supernatants exhibit antimicrobial activity, suggesting potential applications in wound healing and skin care formulations . The selective activation of olfactory receptors in human skin regulates various functions including pigmentation, barrier function, and wound healing processes .

Cell Proliferation and Senescence

this compound has been shown to enhance cell proliferation while reducing senescence in keratinocytes exposed to oxidative stress. This effect is mediated through the calcium/calmodulin-dependent protein kinase signaling pathway activated by OR2AT4. By improving cell viability and promoting autophagy, this compound could play a role in skin rejuvenation therapies .

Cosmetic Applications

Formulation in Cosmetic Products

this compound is increasingly being incorporated into cosmetic products due to its multifunctional benefits. Its pleasant scent combined with therapeutic properties makes it an attractive ingredient for formulations aimed at enhancing skin and hair health. The regulatory framework surrounding cosmetic products ensures that ingredients like this compound are thoroughly investigated for safety and efficacy before market introduction .

Summary of Findings

相似化合物的比较

3-樟脑烯基-2-丁醇因其对嗅觉受体OR2AT4的选择性激动剂活性及其延长毛发生长的能力而独一无二。 类似的化合物包括:

檀香醇: 另一种具有类似嗅觉受体活性的合成檀香木气味剂。

檀香戊醇: 一种结构和气味特征相似但受体结合特性不同的化合物

这些化合物在功能上有一些相似之处,但在特定的受体相互作用和生物学效应方面有所不同。

生物活性

Sandalore, a synthetic compound known for its olfactory properties, has garnered attention in recent years for its biological activities, particularly through its interaction with specific olfactory receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in therapeutic applications.

This compound primarily acts through the activation of the olfactory receptor OR2AT4. This receptor is implicated in various physiological processes, including cell proliferation and autophagy regulation. Activation of OR2AT4 by this compound has been shown to influence several intracellular signaling pathways:

- Calcium Signaling : this compound increases intracellular calcium levels, which plays a crucial role in cellular signaling and homeostasis. The increase in calcium is mediated through OR2AT4 activation, leading to enhanced cellular responses such as proliferation and autophagy .

- AMPK Pathway : The compound activates the CaMKKβ/AMPK/mTORC1 signaling axis, which is vital for energy metabolism and autophagy. Studies indicate that this compound treatment enhances AMPK phosphorylation, promoting autophagic processes in both non-senescent and senescent cells .

- Impact on Senescence : this compound has demonstrated the ability to inhibit senescence in human keratinocytes exposed to oxidative stress. It reduces the expression of senescence markers such as β-galactosidase while promoting cell cycle re-entry and proliferation .

Effects on Hair Growth

Recent studies have highlighted this compound's role in promoting hair growth through its action on hair follicles. The compound prolongs the anagen phase (the active growth phase of hair follicles) by decreasing apoptosis in hair matrix keratinocytes and increasing IGF-1 production within the outer root sheath. This effect is also dependent on OR2AT4 activation, as evidenced by experiments using a competitive antagonist that blocks this receptor .

Research Findings

A summary of key findings from various studies on this compound is presented in the following table:

Case Studies

Case Study 1: Senescence Inhibition

In a controlled study, human keratinocyte cells (HaCaT) were treated with this compound under oxidative stress conditions induced by hydrogen peroxide. The results indicated a significant reduction in senescence markers and an increase in cell proliferation rates compared to untreated controls. Notably, these effects were diminished when OR2AT4 was knocked down, confirming the receptor's crucial role in mediating this compound's effects .

Case Study 2: Hair Growth Promotion

Another study evaluated the effects of this compound on human hair follicles cultured ex vivo. The findings revealed that treatment with this compound significantly prolonged the anagen phase while decreasing apoptotic markers in keratinocytes within the hair matrix. This study further validated that the effects were contingent upon OR2AT4 engagement, as co-treatment with a specific antagonist negated the benefits observed with this compound alone .

属性

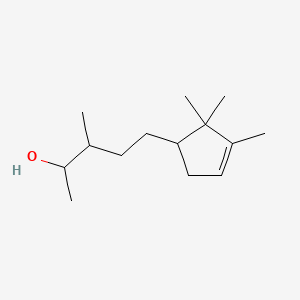

IUPAC Name |

3-methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h7,10,12-13,15H,6,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYMOTOXXHCHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C1(C)C)CCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

65113-99-7 | |

| Record name | Sandalore | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65113-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sandalore | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065113997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclopentene-1-butanol, .alpha.,.beta.,2,2,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α,β,2,2,3-pentamethylcyclopent-3-ene-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANDALORE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL3NL51UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。